5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrFNO3. This compound is characterized by the presence of amino, bromo, fluoro, and hydroxy functional groups attached to a benzoic acid core. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with a suitably substituted benzoic acid derivative and introduce the amino, bromo, and fluoro groups through a series of substitution reactions. For example, a possible synthetic route could involve:
Nitration: of a precursor benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and reactions to introduce the bromo and fluoro substituents.
Hydroxylation: to introduce the hydroxy group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo or fluoro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinone derivative, while nucleophilic substitution of the bromo group could produce various substituted benzoic acids.
Scientific Research Applications
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-2-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 3-Bromo-2-hydroxybenzoic acid
Uniqueness
5-Amino-3-bromo-2-fluoro-4-hydroxybenzoic acid is unique due to the combination of amino, bromo, fluoro, and hydroxy groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C7H5BrFNO3 |
---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
5-amino-3-bromo-2-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrFNO3/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1,11H,10H2,(H,12,13) |
InChI Key |
NVWPJYQDGIOMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1N)O)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.